3-amino-1-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile involves various methods. One such method involves the use of a new-generation solid catalyst with outstanding activity . Another method involves a green synthesis approach, where a mixture of enaminonitrile, urea, and acetic acid is irradiated .Molecular Structure Analysis
The molecular formula of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile is C4H7N3 . The structure can be represented by the SMILES notation as CN1C=CC(N)=N1 .Chemical Reactions Analysis
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions. For instance, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile appears as a clear colorless to yellow or pale orange to red liquid. It has a refractive index of 1.5395-1.5445 at 20°C. It is slightly soluble in water .Mechanism of Action
Safety and Hazards
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile is air sensitive and should be stored away from air. It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place. It should be stored away from oxidizing agents . The compound has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Given its importance as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff, 3-amino-1-methyl-1H-pyrazole-5-carbonitrile is likely to continue to be a subject of research. Future directions may include the development of more efficient synthesis methods and the exploration of its potential applications in various fields .
properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4(3-6)2-5(7)8-9/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXNWDAOJTUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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